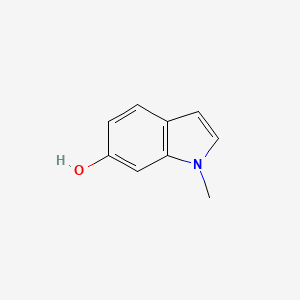![molecular formula C18H17BrN4O2 B2508740 (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide CAS No. 900692-17-3](/img/structure/B2508740.png)
(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound often involves multiple steps, each with its own reactants, conditions, and products. The efficiency of each step (yield, purity, etc.) is analyzed, and the overall process is evaluated for its practicality, cost, environmental impact, and safety12.Molecular Structure Analysis
The structure of a molecule can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods3. These techniques can provide information about the arrangement of atoms, the lengths and angles of bonds, and the presence of functional groups.
Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions of the reaction (temperature, pressure, solvent, etc.), the reagents used, the products formed, and the mechanism of the reaction are all part of this analysis4.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, and spectral properties are analyzed. These properties can give insights into how the compound behaves under different conditions78.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural characterization of compounds similar to "(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide," highlighting their potential in exploring molecular interactions and the development of new materials. For instance, Saeed et al. (2020) detailed the synthesis, X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, showcasing the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies, which could be relevant to understanding the properties of similarly structured compounds (Saeed et al., 2020).
Antimicrobial Activity
Compounds structurally related to "(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide" have been synthesized and evaluated for their antimicrobial activities. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives and tested them for in vitro antimicrobial activities, indicating the potential use of these compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Biological Activities
Further research into compounds with a similar molecular structure has explored their biological activities. Rahmouni et al. (2016) reported on the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of these compounds in treating inflammatory diseases and cancer (Rahmouni et al., 2016).
Material Science Applications
Research by Kim et al. (2016) involved the synthesis of aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups, prepared from a monomer structurally similar to the compound . These materials exhibited good solubility in various organic solvents and high thermal stability, suggesting their potential application in advanced material sciences (Kim et al., 2016).
Safety And Hazards
The safety and potential hazards of the compound are assessed. This includes its toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it910.
Direcciones Futuras
The potential applications and future research directions for the compound are considered. This could involve looking at how its properties could be exploited in areas such as medicine, materials science, or environmental science111213.
Propiedades
IUPAC Name |
(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c19-15-5-3-12(4-6-15)17-14(10-22-23-17)8-13(9-20)18(24)21-11-16-2-1-7-25-16/h3-6,8,10,16H,1-2,7,11H2,(H,21,24)(H,22,23)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZIVZGGQMMRLP-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C\C2=C(NN=C2)C3=CC=C(C=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

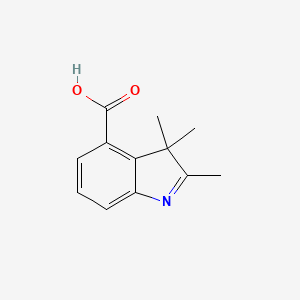
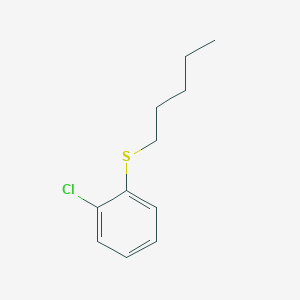

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)
![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)
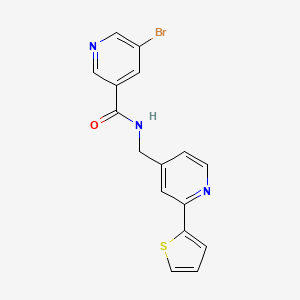
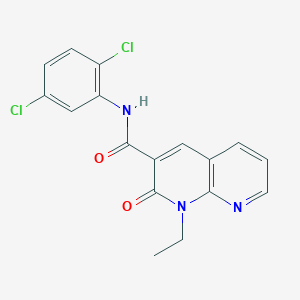
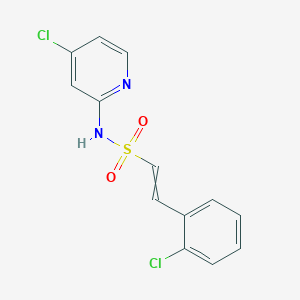
![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)
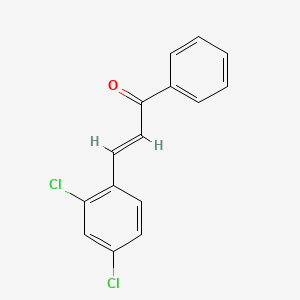
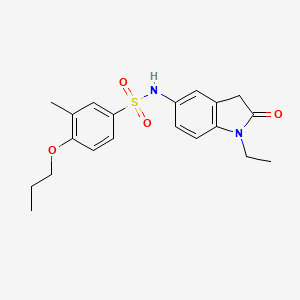
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide](/img/structure/B2508674.png)
![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)
